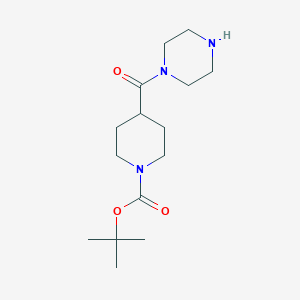

![molecular formula C15H14N4O2 B3016218 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1396557-50-8](/img/structure/B3016218.png)

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a family of compounds that include pyridine and pyrazole moieties. These structures are often of interest in medicinal chemistry due to their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with a pyridine derivative. For instance, paper describes the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine. This suggests that the synthesis of the compound might also involve similar reagents and steps, such as the formation of a pyrazole ring from a pyridine precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, paper explores the stereochemistry of diastereomeric pyridine-3-carboxamides using NMR spectroscopy, including 1D and 2D techniques. This indicates that the compound of interest may also exhibit stereochemical complexity, which could be analyzed using similar NMR techniques to determine the configuration of stereogenic centers.

Chemical Reactions Analysis

The chemical reactions involving related compounds can be quite diverse. Paper discusses the functionalization reactions of a 1H-pyrazole-3-carboxylic acid, leading to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative. This demonstrates that pyrazole-containing compounds can undergo various reactions, which could be relevant to the compound of interest, especially in the context of forming amide bonds or other heterocyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the planarity of the pyrazole ring and the conformation of the dihydropyridine system, as mentioned in paper , could influence the compound's reactivity and interaction with biological targets. Additionally, the solubility, melting point, and stability of the compound could be predicted based on the functional groups present and their known properties in related structures.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds containing the pyrazolopyridine moiety, demonstrating the compound's utility in creating derivatives with potential hypertensive activity. For instance, Kumar and Mashelker (2007) detailed the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds incorporating the 2‐H‐Pyranopyridine‐2‐one structure, highlighting its significance in developing hypertensive treatments (Kumar & Mashelker, 2007).

Antimicrobial Activity

The pyrazolopyridine derivatives have been evaluated for their antibacterial efficacy. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and assessed their activity against various bacteria, noting moderate to good antibacterial properties, especially for derivatives with a carboxamide group at the 5-position (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating the compound's versatility in drug development for cancer and inflammation treatments. Rahmouni et al. (2016) discussed the structure-activity relationship of these derivatives, showing promising results in cytotoxicity and enzyme inhibition assays (Rahmouni et al., 2016).

Luminescence and Binding Characteristics

Research on the luminescence properties of pyridine derivatives, including studies on binding characteristics with bovine serum albumin (BSA), has expanded the understanding of the compound's potential applications in bioanalytical chemistry. Tang, Tang, and Tang (2011) synthesized and characterized novel aromatic carboxylic acid derivatives, exploring their luminescence and interaction with BSA, demonstrating the compound's applicability in biochemical studies (Tang, Tang, & Tang, 2011).

Heterocyclic Synthesis and Library Development

The compound's utility in synthesizing a wide range of heterocyclic structures has been documented, contributing significantly to the development of compound libraries for further pharmaceutical research. Volochnyuk et al. (2010) reported on the creation of a library of fused pyridine-4-carboxylic acids, showcasing the compound's versatility in heterocyclic synthesis and its potential in discovering new therapeutic agents (Volochnyuk et al., 2010).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of biological activities . They have been identified as strategic compounds for optical applications , and have shown potential as antimetabolites in purine biochemical reactions .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial atp synthase, which is crucial for the treatment of mycobacterium tuberculosis . Additionally, some pyrazolo[1,5-a]pyrimidines have shown good antibacterial activity against Escherichia coli and Salmonella enteric .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit several enzymes, including hmg-coa reductase, cox-2, amp phosphodiesterase, and kdr kinase . These enzymes play crucial roles in various biochemical pathways, including cholesterol synthesis, inflammation, cyclic AMP degradation, and angiogenesis, respectively.

Pharmacokinetics

The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially influence their absorption and distribution.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been identified as potential agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action could potentially be influenced by environmental factors such as light exposure.

properties

IUPAC Name |

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-18-7-4-5-12(15(18)21)14(20)16-9-11-10-17-19-8-3-2-6-13(11)19/h2-8,10H,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPSLUDOFNDXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

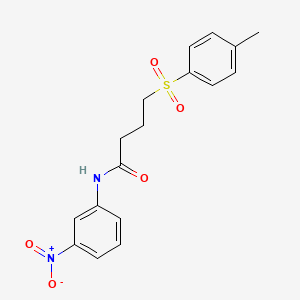

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)